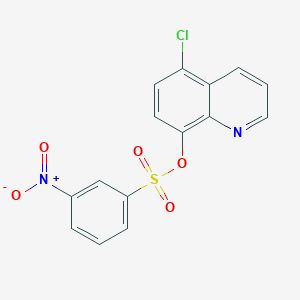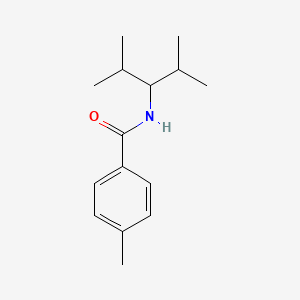![molecular formula C23H29N3O2S B3936925 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTB is a thioamide-based inhibitor that has been extensively studied for its ability to inhibit the activity of a particular enzyme, called proteasome.
Wirkmechanismus
3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of proteasome, which is responsible for the degradation of proteins in cells. Proteasome plays a critical role in cell survival and growth, and its inhibition can lead to the death of cancer cells. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the activity of proteasome in immune cells, which can lead to the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis in cancer cells, and the suppression of the immune response in autoimmune disorders. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity towards proteasome inhibition. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively inhibit the activity of proteasome, without affecting other cellular processes. However, one of the limitations of using 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potential toxicity towards normal cells. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis in both cancer and normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One of the future directions is to develop more selective and potent inhibitors of proteasome activity, which can be used in the treatment of various diseases. Another future direction is to study the potential applications of 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other drugs, which can enhance its therapeutic effects. Additionally, further studies are needed to understand the potential side effects of 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide and its long-term effects on normal cells.
Conclusion:
In conclusion, 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of proteasome, which is essential for the survival and growth of cancer cells. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential to treat neurodegenerative diseases and autoimmune disorders. While 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments, such as its specificity towards proteasome inhibition, it also has limitations, such as its potential toxicity towards normal cells. There are several future directions for the research on 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, including the development of more selective and potent inhibitors of proteasome activity and the study of its potential applications in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and autoimmune disorders. In cancer treatment, 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has shown promising results in inhibiting the activity of proteasome, which is essential for the survival and growth of cancer cells. 3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as autoimmune disorders, such as lupus and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-butoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-3-16-28-21-9-7-8-18(17-21)22(27)25-23(29)24-19-10-12-20(13-11-19)26-14-5-4-6-15-26/h7-13,17H,2-6,14-16H2,1H3,(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMUCLGTDYXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Butoxybenzoyl)-1-[4-(piperidin-1-YL)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3936843.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936865.png)
![2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936912.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
